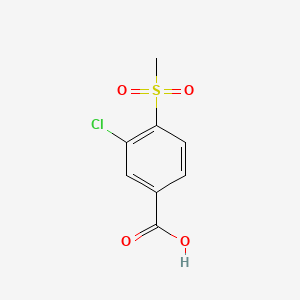

3-Chloro-4-(methylsulfonyl)benzoic acid

Description

Properties

IUPAC Name |

3-chloro-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBPBQPKQRWCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(methylsulfonyl)benzoic Acid

CAS Number: 1197193-45-5

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-Chloro-4-(methylsulfonyl)benzoic acid, a compound of interest in synthetic and medicinal chemistry. This document, intended for a scientific audience, delves into its physicochemical properties, outlines a representative synthetic route, describes robust analytical methodologies for its characterization, and explores its potential applications in the realm of drug discovery and development.

Compound Profile and Physicochemical Properties

3-Chloro-4-(methylsulfonyl)benzoic acid is a halogenated aromatic carboxylic acid containing a sulfone functional group. The presence of these distinct chemical moieties imparts specific electronic and steric properties that are of interest in the design of bioactive molecules.

The CAS number for this compound is 1197193-45-5.[1] Its molecular formula is C₈H₇ClO₄S, corresponding to a molecular weight of 234.66 g/mol .[2][3]

Table 1: Physicochemical Properties of 3-Chloro-4-(methylsulfonyl)benzoic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₄S | PubChem[2] |

| Molecular Weight | 234.66 g/mol | PubChem[2][3] |

| CAS Number | 1197193-45-5 | Echemi[1] |

| IUPAC Name | 3-chloro-4-methylsulfonylbenzoic acid | PubChem[3] |

| Predicted XLogP3 | 2.5 | Echemi[1] |

| Predicted Boiling Point | 455.3 ± 45.0 °C | Echemi[1] |

| Predicted Density | 1.507 ± 0.06 g/cm³ | Echemi[1] |

| Polar Surface Area | 79.8 Ų | PubChem[3] |

These predicted properties suggest that 3-Chloro-4-(methylsulfonyl)benzoic acid is a crystalline solid with moderate lipophilicity and a high boiling point, consistent with its aromatic and polar nature.

Synthesis and Purification

While a specific, peer-reviewed synthesis for 3-Chloro-4-(methylsulfonyl)benzoic acid is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established chemical transformations utilized for analogous structures, such as its isomers 2-chloro-4-(methylsulfonyl)benzoic acid and 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid.[4][5][6] The proposed two-step synthesis involves the nucleophilic substitution of a chlorobenzonitrile precursor to introduce the methylthio group, followed by oxidation to the corresponding sulfone and hydrolysis of the nitrile to the carboxylic acid.

Representative Synthetic Pathway

Caption: Proposed synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-(methylthio)benzonitrile

-

Rationale: This step introduces the key methylthio- group via a nucleophilic aromatic substitution reaction. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the sodium cation, thereby increasing the nucleophilicity of the thiomethoxide anion.

-

Procedure:

-

To a solution of 3,4-dichlorobenzonitrile (1 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-4-(methylthio)benzonitrile.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Step 2: Synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid

-

Rationale: This step involves two key transformations: the oxidation of the sulfide to a sulfone and the hydrolysis of the nitrile to a carboxylic acid. The oxidation is typically achieved using strong oxidizing agents. Subsequent acidic hydrolysis converts the nitrile functional group into the desired carboxylic acid.

-

Procedure:

-

Dissolve the purified 3-chloro-4-(methylthio)benzonitrile (1 eq) in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for instance, hydrogen peroxide (30% aqueous solution, 2.5-3 eq) or Oxone® (2.5-3 eq), portion-wise, while maintaining the temperature below 40 °C with an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature until the oxidation is complete (monitored by TLC or HPLC).

-

To the reaction mixture, add concentrated hydrochloric acid (e.g., 6M HCl) and heat to reflux.

-

Monitor the hydrolysis of the nitrile to the carboxylic acid.

-

Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 3-Chloro-4-(methylsulfonyl)benzoic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized 3-Chloro-4-(methylsulfonyl)benzoic acid. A combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and to monitor reaction progress.

-

Representative Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 235 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group of the sulfone. The aromatic protons will exhibit a specific splitting pattern due to their coupling.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon of the sulfone.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) in negative mode is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

Applications in Drug Discovery and Development

While 3-Chloro-4-(methylsulfonyl)benzoic acid is not yet a widely reported pharmacophore in clinical use, its structural motifs are of significant interest in medicinal chemistry. Substituted benzoic acids are prevalent in a wide array of therapeutic agents, acting as key binding elements or as scaffolds for further chemical modification.[7][8][9]

Role as a Bioactive Scaffold

The benzoic acid moiety can participate in crucial hydrogen bonding and ionic interactions with biological targets. The chloro and methylsulfonyl substituents provide opportunities for modulating the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[10]

Bioisosteric Replacement Strategies

In drug design, the carboxylic acid group is often a key pharmacophoric element but can sometimes lead to poor pharmacokinetic properties. The concept of bioisosterism, where a functional group is replaced by another with similar spatial and electronic characteristics, is a powerful tool in medicinal chemistry.[1][2][11][12][13] The sulfone group in 3-Chloro-4-(methylsulfonyl)benzoic acid can be considered a non-classical bioisostere for other functional groups, potentially influencing target interactions and improving drug-like properties.

Potential Therapeutic Areas

Given the diverse pharmacological activities of substituted benzoic acids, 3-Chloro-4-(methylsulfonyl)benzoic acid could serve as a valuable starting point or intermediate for the synthesis of novel therapeutic agents in areas such as:

-

Oncology: Many small molecule kinase inhibitors and other anti-cancer agents incorporate substituted aromatic rings.[8][14]

-

Inflammation and Immunology: The benzoic acid scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and other immunomodulatory agents.

-

Infectious Diseases: Substituted benzoic acids have been explored for their antibacterial and antifungal properties.[10]

Caption: A generalized workflow for utilizing 3-Chloro-4-(methylsulfonyl)benzoic acid in a drug discovery program.

Safety and Handling

As with any laboratory chemical, 3-Chloro-4-(methylsulfonyl)benzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-4-(methylsulfonyl)benzoic acid represents a versatile chemical entity with potential for broader application in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a practical approach to its synthesis and analysis, and a forward-looking perspective on its utility in the development of novel therapeutic agents. As research progresses, the full potential of this and related compounds in drug discovery will undoubtedly be further elucidated.

References

-

Carboxylic acid (bio)isosteres in drug design. PubMed - NIH. Available at: [Link]

-

Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Available at: [Link]

-

3-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 53429596. PubChem. Available at: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

-

(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

-

Kumar, P., Narasimhan, B., Yogeeswari, P., & Sriram, D. (2010). Synthesis and antitubercular activities of substituted benzoic acid N'-(substituted benzylidene/furan-2-ylmethylene)-N-(pyridine-3-carbonyl)-hydrazides. European journal of medicinal chemistry, 45(12), 6085–6089. Available at: [Link]

-

Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. Available at: [Link]

-

3-Chloro-4-(methylsulfonyl)benzoic acid. PubChem. Available at: [Link]

- Method for preparing methylthio-benzoic acid. Google Patents.

- Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents.

- Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 53429596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 6. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antitubercular activities of substituted benzoic acid N'-(substituted benzylidene/furan-2-ylmethylene)-N-(pyridine-3-carbonyl)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. derpharmachemica.com [derpharmachemica.com]

Technical Guide: Physicochemical Characterization of 3-Chloro-4-(methylsulfonyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data-Deficient Landscape

In the realm of chemical research and pharmaceutical development, the journey of a new chemical entity (NCE) from synthesis to application is paved with data. A thorough understanding of a compound's physical properties is not merely academic; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide addresses 3-Chloro-4-(methylsulfonyl)benzoic acid (CAS No. 1197193-45-5), a compound for which publicly available experimental data is notably scarce.

This document, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive methodological whitepaper. As Senior Application Scientists, our role is not just to provide known values but to establish a robust framework for their empirical determination. We will first present the available computed data and the properties of structurally related analogs to form a predictive baseline. The core of this guide will then provide detailed, field-proven protocols for accurately measuring the key physical properties essential for research and development. This approach ensures that scientific integrity is maintained, transforming a data gap into an opportunity for rigorous, self-validating experimental characterization.

Part 1: Compound Identity and In Silico Profile

Before embarking on empirical analysis, it is crucial to establish the compound's identity and review its predicted properties. These computational values, while not substitutes for experimental data, provide initial estimates that can guide experimental design.

Table 1: Chemical Identity and Computed Properties of 3-Chloro-4-(methylsulfonyl)benzoic acid

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-4-methylsulfonylbenzoic acid | [1] |

| CAS Number | 1197193-45-5 | [2][3] |

| Molecular Formula | C₈H₇ClO₄S | [1][2] |

| Molecular Weight | 234.66 g/mol | [1] |

| InChIKey | HBBPBQPKQRWCBA-UHFFFAOYSA-N | [2] |

| Predicted Density | 1.507 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 455.3 ± 45.0 °C | [2] |

| Polar Surface Area | 79.8 Ų | [1][2] |

| Predicted XLogP3 | 1.3 / 2.5 | [1][2] |

Note on XLogP3 Discrepancy: The variation in predicted LogP values highlights the inherent limitations of computational models. Such discrepancies underscore the necessity of empirical determination for critical parameters used in drug development.

Part 2: Property Estimation Through Structural Analogs

When direct experimental data is unavailable, a standard and scientifically sound approach is to analyze structurally similar molecules. The electronic effects of the chloro, methylsulfonyl, and carboxylic acid groups are well-understood, allowing for informed estimations based on the properties of these analogs. The chloro group is electron-withdrawing, the methylsulfonyl group is strongly electron-withdrawing, and the carboxylic acid is an acidic proton donor.

Table 2: Experimental Physical Properties of Structural Analogs

| Compound | Structure | Melting Point (°C) | pKa | Key Difference from Target |

| 3-Chlorobenzoic acid | Cl on C3 | 154 °C[4] | 3.82 | Lacks methylsulfonyl group |

| 4-(Methylsulfonyl)benzoic acid | SO₂Me on C4 | 268-271 °C[5] | 3.48[5] | Lacks chloro group |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | Isomer (Cl on C2) | (Data not found) | (Data not found) | Positional isomer |

| 3-Chloro-4-methylbenzoic acid | CH₃ instead of SO₂Me | (Data not found) | (Data not found) | Methyl instead of methylsulfonyl |

Expert Analysis:

-

Melting Point: The high melting point of 4-(Methylsulfonyl)benzoic acid (268-271 °C) suggests that the sulfonyl group's ability to participate in strong intermolecular interactions (dipole-dipole, potential hydrogen bonding) significantly raises the melting point compared to 3-Chlorobenzoic acid (154 °C).[4][5] Therefore, it is reasonable to hypothesize that the target compound, 3-Chloro-4-(methylsulfonyl)benzoic acid, will have a high melting point, likely exceeding 200 °C, due to the combined polar contributions of both the chloro and methylsulfonyl groups.

-

Acidity (pKa): Both the chloro and methylsulfonyl groups are electron-withdrawing, which stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. Since 4-(Methylsulfonyl)benzoic acid has a pKa of 3.48, the addition of another electron-withdrawing group in the meta position is expected to further lower the pKa of the target compound, likely into the range of 3.0-3.4.[5]

Part 3: Methodologies for Empirical Physicochemical Characterization

This section provides the core technical guidance for determining the critical physical properties of 3-Chloro-4-(methylsulfonyl)benzoic acid. The protocols are designed to be self-validating and produce data suitable for regulatory submission and drug development decision-making.

Workflow for Physicochemical Profiling

The logical flow for characterizing a new chemical entity like the topic compound is systematic. It begins with identity and purity confirmation, followed by fundamental property measurements that inform subsequent, more complex analyses.

Caption: Workflow for the physicochemical characterization of a novel compound.

Melting Point and Thermal Stability via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the gold standard for melting point determination. Unlike simple visual methods, it provides a quantitative measure of the energy absorbed during phase transition (enthalpy of fusion) and can reveal polymorphism, purity (via melting point depression), and decomposition. This is a self-validating system because the sharpness of the melting endotherm is a direct indicator of sample purity.

Detailed Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (m.p. 156.6 °C).

-

Sample Preparation: Accurately weigh 1-3 mg of 3-Chloro-4-(methylsulfonyl)benzoic acid (purity >99%) into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

-

Experimental Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 50 °C above the estimated melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Cool the sample back to 25 °C at 20 °C/min.

-

Perform a second heating cycle under the same conditions as the first to observe any changes in the solid form.

-

-

Data Analysis:

-

The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

-

The peak of the endotherm and the enthalpy of fusion (ΔHfus) should also be recorded.

-

Compare the first and second heating scans. The absence of the melting peak in the second scan may indicate decomposition during the first heating. The appearance of new peaks could indicate polymorphism.

-

Aqueous Solubility Determination (pH-Dependent)

Expertise & Causality: For an acidic compound, solubility is critically dependent on pH. Measuring solubility at different pH values (e.g., gastric, intestinal, and physiological) is essential. We describe a shake-flask method for determining thermodynamic solubility, which represents the true equilibrium state and is crucial for predicting oral absorption.

Detailed Protocol:

-

Buffer Preparation: Prepare buffered solutions at pH 2.0 (0.01 N HCl), pH 4.5 (acetate buffer), and pH 7.4 (phosphate-buffered saline, PBS).

-

Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

-

Equilibration:

-

Seal the vials securely.

-

Agitate the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is to ensure equilibrium is reached. A preliminary time-to-equilibrium study can validate this duration.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot from the supernatant. Immediately filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solids.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

-

The final pH of the saturated solution must be measured and reported.

-

Caption: Workflow for Thermodynamic Solubility Measurement.

Acidity Constant (pKa) Determination via Potentiometric Titration

Expertise & Causality: The pKa dictates the ionization state of the molecule at a given pH, which profoundly impacts solubility, permeability, and receptor binding. Potentiometric titration is a direct and reliable method. The system is self-validating as the quality of the titration curve (a clear inflection point) confirms the accuracy of the measurement.

Detailed Protocol:

-

Sample Preparation: Prepare a ~10 mM solution of the compound in a co-solvent system if aqueous solubility is low (e.g., 50:50 methanol:water). Ensure the compound is fully dissolved.

-

Instrument Setup: Use a calibrated pH meter with an automated titrator. The titrant will be a standardized solution of 0.1 M NaOH. Maintain the sample at a constant temperature (25 °C) and under a nitrogen blanket to exclude atmospheric CO₂.

-

Titration:

-

Measure the initial pH of the solution.

-

Titrate the solution with the NaOH solution, adding small, precise increments of titrant and recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) gives the equivalence point. The pKa is the pH at half of this volume.

-

References

-

PubChem Compound Summary for CID 53429596, 3-Chloro-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link][1]

Sources

- 1. 3-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 53429596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1197193-45-5|3-Chloro-4-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 4-(メチルスルホニル)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-Chloro-4-(methylsulfonyl)benzoic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(methylsulfonyl)benzoic acid, a substituted aromatic carboxylic acid, represents a versatile building block in the landscape of medicinal chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring a carboxylic acid, a chloro substituent, and a methylsulfonyl group, offers a rich platform for the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, detailed spectroscopic characterization, and potential applications in pharmaceutical research and development.

Physicochemical Properties and Structural Elucidation

3-Chloro-4-(methylsulfonyl)benzoic acid is a solid at room temperature with the molecular formula C₈H₇ClO₄S and a molecular weight of approximately 234.66 g/mol .[1] Its structure is characterized by a benzene ring substituted at positions 1, 3, and 4 with a carboxylic acid group, a chlorine atom, and a methylsulfonyl group, respectively.

Table 1: Physicochemical Properties of 3-Chloro-4-(methylsulfonyl)benzoic acid

| Property | Value | Source |

| CAS Number | 1197193-45-5 | [1][] |

| Molecular Formula | C₈H₇ClO₄S | [1][] |

| Molecular Weight | 234.66 g/mol | [1] |

| IUPAC Name | 3-chloro-4-(methylsulfonyl)benzoic acid | [1] |

| Predicted Boiling Point | 455.3 ± 45.0 °C | PubChem |

| Predicted Density | 1.507 ± 0.06 g/cm³ | PubChem |

Synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid: A Proposed Pathway

Step 1: Chlorination of 4-(methylsulfonyl)toluene

The initial step involves the regioselective chlorination of 4-(methylsulfonyl)toluene. The methylsulfonyl group is an ortho-, para-director. However, due to steric hindrance from the methyl group, chlorination is expected to occur predominantly at the meta position to the methyl group.

-

Reaction: 4-(methylsulfonyl)toluene is reacted with a chlorinating agent, such as chlorine gas, in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or iodine. The reaction is typically carried out in a low-polarity solvent such as carbon tetrachloride or dichloromethane.[5]

-

Causality: The Lewis acid catalyst polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic and susceptible to attack by the electron-rich aromatic ring. The temperature is controlled to prevent multiple chlorinations.

Step 2: Oxidation of 3-chloro-4-(methylsulfonyl)toluene

The second step is the oxidation of the methyl group of the resulting 3-chloro-4-(methylsulfonyl)toluene to a carboxylic acid.

-

Reaction: The intermediate is treated with a strong oxidizing agent, such as nitric acid or potassium permanganate, under heating.[4][5]

-

Causality: The strong oxidizing agent is capable of breaking the stable C-H bonds of the methyl group and converting it to a carboxylic acid. The methylsulfonyl group is resistant to oxidation under these conditions. The reaction is typically followed by an acidic workup to protonate the carboxylate and precipitate the final product.

Caption: Proposed two-step synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for 3-Chloro-4-(methylsulfonyl)benzoic acid is not publicly available, the following characterization is based on predictions from standard spectroscopic principles and comparison with closely related, structurally similar molecules.[6][7][8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methylsulfonyl protons.

-

Aromatic Protons: The proton ortho to the carboxylic acid and meta to the chlorine will likely appear as a doublet around 8.2 ppm. The proton ortho to the chlorine and meta to the carboxylic acid is expected to be a doublet of doublets around 8.0 ppm. The proton ortho to the methylsulfonyl group and meta to the carboxylic acid will likely be a doublet around 7.8 ppm.

-

Methyl Protons: The three protons of the methylsulfonyl group are expected to appear as a sharp singlet at approximately 3.3 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, and may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show eight distinct signals.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, around 165-170 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (125-145 ppm). The carbon attached to the carboxylic acid will be significantly deshielded. The carbon attached to the electron-withdrawing methylsulfonyl group will also be downfield. The carbon attached to the chlorine atom will be influenced by its electronegativity and deshielding effect.

-

Methyl Carbon: The carbon of the methyl group in the methylsulfonyl moiety is expected to appear as a singlet around 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[8]

-

C=O Stretch: A strong, sharp absorption band is anticipated around 1700 cm⁻¹, corresponding to the C=O stretching of the carboxylic acid.[8]

-

S=O Stretch: Two strong absorption bands are expected for the sulfonyl group, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

-

C-Cl Stretch: A medium to weak absorption band is expected in the fingerprint region, typically around 800-600 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 234, with a characteristic M+2 isotope peak approximately one-third the intensity of the M⁺ peak due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the hydroxyl group (-OH, m/z 17), the carboxylic acid group (-COOH, m/z 45), and the methyl group from the sulfonyl moiety (-CH₃, m/z 15).

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of marketed drugs containing the 3-Chloro-4-(methylsulfonyl)benzoic acid moiety are not prominent, its structural features make it a valuable intermediate in the synthesis of novel therapeutic agents.[11][12][13]

-

Scaffold for Bioactive Molecules: The presence of three distinct functional groups allows for diverse chemical modifications, enabling the exploration of a wide chemical space. The carboxylic acid can be converted to esters, amides, or other functional groups. The aromatic ring can undergo further substitution reactions, and the chloro and methylsulfonyl groups can influence the electronic properties and binding interactions of the final molecule.

-

Intermediate for Herbicides: Isomers and related structures, such as 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, are known key intermediates in the synthesis of herbicides like tembotrione, which act as HPPD inhibitors.[14] This suggests a potential application of 3-Chloro-4-(methylsulfonyl)benzoic acid in the agrochemical industry.

-

Potential Antimicrobial and Anticancer Agents: Benzoic acid derivatives containing chloro and sulfonyl groups have been investigated for their antimicrobial and anticancer activities. The electronic properties imparted by these groups can enhance the biological activity of the parent molecule.

Safety and Handling

As with any chemical compound, 3-Chloro-4-(methylsulfonyl)benzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory setting. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, a related compound, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, has been identified as a respiratory sensitizer, causing occupational asthma.[15] Therefore, inhalation of dust or fumes should be strictly avoided.

Conclusion

3-Chloro-4-(methylsulfonyl)benzoic acid is a chemical building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctionalized nature provides a versatile platform for the development of novel compounds with a wide range of potential biological activities. While experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related compounds, serving as a valuable resource for researchers and scientists in the field. Further research into the synthesis and biological evaluation of derivatives of 3-Chloro-4-(methylsulfonyl)benzoic acid is warranted to fully explore its therapeutic potential.

References

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Alichem. CAS 1197193-45-5 3-Chloro-4-(methylsulfonyl)benzoic Acid. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Available from: [Link]

-

PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. Available from: [Link]

-

PubChem. 3-Chloro-4-(methylsulfonyl)benzoic acid. Available from: [Link]

-

Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Available from: [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Available from: [Link]

-

ACS Publications. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available from: [Link]

-

MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

- Google Patents. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

-

SpectraBase. 3-Chloro-4-hydroxybenzoic acid. Available from: [Link]

-

SpectraBase. 3-Chloro-4-hydroxybenzoic acid. Available from: [Link]

-

Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Available from: [Link]

-

ResearchGate. 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: A new cause of sensitiser induced occupational asthma, rhinitis and urticaria. Available from: [Link]

-

Beilstein Journals. BJOC - Search Results. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents. Available from: [Link]

-

NIST WebBook. Benzoic acid, 3-chloro-. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

- Google Patents. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Available from: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

-

ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

PubChem. (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). Available from: [Link]

- Google Patents. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

Sources

- 1. 3-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 53429596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 5. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

"3-Chloro-4-(methylsulfonyl)benzoic acid" molecular weight

An In-Depth Technical Guide to the Molecular Weight Determination of 3-Chloro-4-(methylsulfonyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the molecular weight of 3-Chloro-4-(methylsulfonyl)benzoic acid, a key parameter for its application in research and development. We will cover its theoretical calculation, definitive experimental verification through advanced analytical techniques, and the synergistic interplay between these methods. This document moves beyond simple data presentation to explain the causality behind methodological choices, establishing a self-validating framework for the characterization of this and similar small molecules. The guide details protocols for mass spectrometry and elemental analysis, offering field-proven insights for accurate and reliable molecular weight determination, which is fundamental for structural confirmation, purity assessment, and stoichiometric calculations in synthetic and medicinal chemistry.

Compound Profile: 3-Chloro-4-(methylsulfonyl)benzoic Acid

Introduction

3-Chloro-4-(methylsulfonyl)benzoic acid is a substituted aromatic carboxylic acid. Its specific arrangement of chloro, methylsulfonyl, and benzoic acid functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Accurate characterization of its fundamental properties, beginning with molecular weight, is a critical first step in any research or manufacturing workflow.

Chemical Identity

-

IUPAC Name: 3-chloro-4-methylsulfonylbenzoic acid[1]

-

CAS Number: 1197193-45-5[2]

-

Chemical Structure:

Physicochemical Properties

The following table summarizes key quantitative data for 3-Chloro-4-(methylsulfonyl)benzoic acid, providing essential context for its handling and analysis.

| Property | Value | Source |

| Molecular Weight | 234.66 g/mol | PubChem[1] |

| Exact Mass | 233.9753576 Da | PubChem[1] |

| Density | 1.507 ± 0.06 g/cm³ (Predicted) | Echemi[2] |

| Boiling Point | 455.3 ± 45.0 °C (Predicted) | Echemi[2] |

| Polar Surface Area (PSA) | 79.8 Ų | PubChem[1] |

| LogP (XLogP3) | 1.3 | PubChem[1] |

Theoretical Molecular Weight

Calculation from Molecular Formula

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[3] The calculation is based on the molecular formula, C₈H₇ClO₄S, and the standard atomic weights of each element.

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

-

Sulfur (S): 1 atom × 32.06 u = 32.06 u

-

Total Molecular Weight: 96.088 + 7.056 + 35.453 + 63.996 + 32.06 = 234.653 g/mol

This calculated value aligns closely with the computed values from chemical databases.[1][2]

Monoisotopic vs. Average Molecular Weight

For high-resolution analytical techniques like mass spectrometry, it is crucial to distinguish between average molecular weight and monoisotopic mass.

-

Average Molecular Weight (or Molecular Mass): Calculated using the weighted average of the natural abundances of all isotopes for each element. This is the value (234.66 g/mol ) used for bulk stoichiometric calculations.

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). This results in the exact mass of the molecule containing only the most common isotopes. For C₈H₇ClO₄S, the monoisotopic mass is approximately 233.975 Da.[1] High-resolution mass spectrometers are capable of measuring this value, providing a highly specific identifier for the compound.

Experimental Verification of Molecular Weight

While theoretical calculations provide a precise expected value, experimental verification is non-negotiable in scientific practice. It serves to confirm the identity and assess the purity of a synthesized or procured sample. Mass spectrometry and elemental analysis are the cornerstone techniques for this purpose.

Primary Technique: Mass Spectrometry

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] This measurement can be used to calculate the exact molecular weight of the sample components.[5]

The process involves converting sample molecules into gas-phase ions, which are then sorted by a mass analyzer based on their m/z ratio before being measured by a detector.[5][6] For 3-Chloro-4-(methylsulfonyl)benzoic acid, the peak with the highest m/z ratio, known as the molecular ion peak (M+), will correspond to the molecular weight of the compound.[4]

Caption: General workflow of a mass spectrometer.

-

Sample Preparation: Dissolve 1 mg of 3-Chloro-4-(methylsulfonyl)benzoic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation Setup: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

-

Ionization Mode: Given the acidic proton of the carboxylic acid, negative ion mode (ESI-) is typically preferred. This will generate the deprotonated molecule [M-H]⁻. Positive mode (ESI+) may also be used, which could generate the protonated molecule [M+H]⁺.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500.

-

Data Analysis:

-

In negative mode, expect to observe a primary ion at m/z corresponding to (233.975 - 1.008) ≈ 232.967.

-

Crucially, observe the isotopic pattern. Due to the natural abundance of Chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic M+2 peak will be observed at approximately one-third the intensity of the main peak. This provides definitive confirmation of the presence of one chlorine atom.

-

Confirmatory Technique: Elemental Analysis

Elemental analysis (EA) determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur and halogens) in a sample.[7] This technique is used to determine the empirical formula, which, when combined with the molecular weight from mass spectrometry, confirms the molecular formula.[8]

The most common form of EA is combustion analysis.[7] A small, precisely weighed sample is burned in an excess of oxygen, converting all carbon to CO₂, hydrogen to H₂O, and sulfur to SO₂.[9] These combustion gases are separated and quantified by detectors, allowing for the calculation of the weight percentage of each element.

-

Sample Preparation: Weigh approximately 2-3 mg of the dry, pure compound into a tin or silver capsule with high precision.

-

Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., sulfanilamide).

-

Combustion: Place the sample in the instrument's autosampler. The sample is dropped into a high-temperature (≈900-1000 °C) furnace with a stream of pure oxygen.

-

Gas Separation & Detection: The resulting gases (CO₂, H₂O, SO₂, N₂) are passed through a chromatographic column to separate them before being quantified by a thermal conductivity detector (TCD).

-

Data Analysis: The instrument software calculates the percentage of C, H, and S. The percentage of Chlorine must be determined by other methods, such as Schöniger oxidation followed by titration. The experimental percentages are then compared to the theoretical values.

| Element | Theoretical % |

| Carbon (C) | 40.95% |

| Hydrogen (H) | 3.01% |

| Chlorine (Cl) | 15.11% |

| Oxygen (O) | 27.27% |

| Sulfur (S) | 13.66% |

An experimental result within ±0.4% of the theoretical value is generally considered acceptable and confirms the elemental composition and purity of the sample.[7]

Integrated Data Analysis & Validation

The true power of modern analytical chemistry lies not in a single technique, but in the logical integration of multiple data streams. The combination of mass spectrometry and elemental analysis creates a self-validating system that provides an unambiguous determination of a compound's identity and purity.

Caption: A self-validating workflow for molecular formula confirmation.

This integrated approach provides trustworthiness. The mass spectrometer confirms the mass of the intact molecule, while elemental analysis confirms the ratio of its constituent atoms. If the molecular weight from MS is a multiple of the empirical formula weight from EA, and the elemental percentages match, the molecular formula is unequivocally confirmed.

Applications in Research and Development

An accurately determined molecular weight for 3-Chloro-4-(methylsulfonyl)benzoic acid is indispensable for:

-

Synthetic Chemistry: Confirming the successful synthesis of the target molecule and ruling out byproducts.

-

Quality Control: Serving as a primary specification for batch release, ensuring consistency and purity.

-

Drug Development & Agrochemicals: Enabling precise stoichiometric calculations for subsequent reactions, formulation development, and dosage calculations. It is a fundamental parameter for registration with regulatory bodies.

Conclusion

The molecular weight of 3-Chloro-4-(methylsulfonyl)benzoic acid is theoretically calculated to be 234.66 g/mol , a value that must be rigorously confirmed through experimental means for any scientific application. A dual-pronged approach using high-resolution mass spectrometry and combustion-based elemental analysis provides a self-validating and authoritative confirmation of both the molecular weight and the elemental composition. This guide has outlined the principles and detailed protocols necessary for researchers to confidently establish this critical chemical property, ensuring data integrity and facilitating progress in discovery and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53429596, 3-Chloro-4-(methylsulfonyl)benzoic acid. Available at: [Link]

-

TutorChase (n.d.). How can mass spectrometry determine molecular weight of organic compounds?. Available at: [Link]

-

Impact Analytical (n.d.). Molecular Weight Determination. Available at: [Link]

-

Broad Institute (n.d.). What is Mass Spectrometry?. Available at: [Link]

-

HSC Chemistry (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Available at: [Link]

-

Washington University in St. Louis (n.d.). Stoichiometry: Elemental Analysis. Available at: [Link]

-

SlidePlayer (n.d.). Mass Spectrometry is a technique used to determine the molecular weight and molecular formula of an organic compound. Available at: [Link]

-

Chemistry LibreTexts (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Available at: [Link]

-

Wikipedia (2023). Elemental analysis. Available at: [Link]

-

Chemistry LibreTexts (2021). 1: Elemental Analysis. Available at: [Link]

Sources

- 1. 3-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 53429596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 4. tutorchase.com [tutorchase.com]

- 5. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Elemental analysis - Wikipedia [en.wikipedia.org]

- 8. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Chloro-4-(methylsulfonyl)benzoic Acid for Researchers and Drug Development Professionals

Introduction

3-Chloro-4-(methylsulfonyl)benzoic acid is a halogenated aromatic carboxylic acid containing a sulfone functional group. This compound serves as a critical building block in organic synthesis, particularly in the agrochemical industry as a key intermediate for the production of certain herbicides. Its chemical structure, featuring an electron-withdrawing methylsulfonyl group and a chlorine atom on the benzoic acid core, imparts specific reactivity and properties that are leveraged in multi-step synthetic processes. Understanding the physicochemical characteristics, synthesis, and reactivity of this molecule is paramount for chemists and researchers involved in the development of new agrochemicals and other specialized organic compounds. This guide provides a comprehensive technical overview of 3-chloro-4-(methylsulfonyl)benzoic acid, offering insights into its properties, synthesis, and safe handling for laboratory and industrial applications.

I. Chemical Identity and Physicochemical Properties

The unambiguous identification of 3-chloro-4-(methylsulfonyl)benzoic acid is crucial for its application in research and development. Its IUPAC name is 3-chloro-4-(methylsulfonyl)benzoic acid [1][2].

Table 1: Chemical Identifiers and Physicochemical Properties of 3-Chloro-4-(methylsulfonyl)benzoic acid

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-(methylsulfonyl)benzoic acid | [1][2] |

| CAS Number | 1197193-45-5 | [1] |

| Molecular Formula | C₈H₇ClO₄S | [1] |

| Molecular Weight | 234.66 g/mol | [1] |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | [1] |

| InChIKey | HBBPBQPKQRWCBA-UHFFFAOYSA-N | [1] |

| Appearance | White solid (predicted) | N/A |

| Melting Point | Not available | [2] |

| Boiling Point | 455.3 ± 45.0 °C (Predicted) | |

| Density | 1.507 ± 0.06 g/cm³ (Predicted) | |

| XLogP3 | 2.5 | |

| pKa | Not available | N/A |

| Solubility | Not available | N/A |

II. Synthesis and Reactivity

The synthesis of 3-chloro-4-(methylsulfonyl)benzoic acid can be achieved through various synthetic routes, often starting from commercially available precursors. One common approach involves the oxidation of a suitable toluene derivative.

A. Representative Synthesis Protocol: Oxidation of 2-Chloro-4-(methylsulfonyl)toluene

A prevalent method for the preparation of 3-chloro-4-(methylsulfonyl)benzoic acid involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene. This transformation can be accomplished using strong oxidizing agents such as nitric acid or sodium hypochlorite under specific reaction conditions[3]. The use of nitric acid in the presence of oxygen in an autoclave is one documented method[3].

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, charge 2-chloro-4-(methylsulfonyl)toluene, nitric acid, and a suitable catalyst.

-

Pressurization and Heating: Seal the autoclave and pressurize with oxygen to 0 – 3.0 MPa. Heat the reaction mixture to a temperature between 140°C and 200°C with constant stirring for 1 hour.

-

Re-pressurization and Reaction Continuation: After the initial reaction period, re-pressurize the autoclave with oxygen and continue the reaction with stirring.

-

Work-up: After cooling the reactor, carefully add a 20% aqueous solution of sodium hydroxide (NaOH) with stirring until the solid product dissolves.

-

Isolation of Crude Product: Filter the reaction mixture. Acidify the filtrate to a pH of 2 to precipitate the crude 3-chloro-4-(methylsulfonyl)benzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as anhydrous methanol, to yield the final product[3].

B. Chemical Reactivity

The reactivity of 3-chloro-4-(methylsulfonyl)benzoic acid is primarily dictated by its three functional groups: the carboxylic acid, the chloro substituent, and the methylsulfonyl group.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. It can also be converted to the acid chloride, which is a more reactive intermediate for acylation reactions.

-

Aromatic Ring: The chlorine atom and the methylsulfonyl group are both deactivating and meta-directing for electrophilic aromatic substitution. However, the positions on the aromatic ring are already substituted. Nucleophilic aromatic substitution of the chlorine atom is possible but generally requires harsh reaction conditions.

-

Methylsulfonyl Group: The sulfone group is generally stable under many reaction conditions.

III. Applications in Agrochemical Synthesis

The principal application of 3-chloro-4-(methylsulfonyl)benzoic acid is as a key intermediate in the synthesis of herbicides[3]. Specifically, it is a precursor to triketone herbicides, which are effective in controlling a wide range of broadleaf and grassy weeds in crops like corn[4].

One notable herbicide synthesized from this intermediate is sulcotrione. The synthesis involves the conversion of 3-chloro-4-(methylsulfonyl)benzoic acid into its corresponding acid chloride, followed by a reaction with a diketone in a multi-step process.

The mechanism of action of triketone herbicides involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[5]. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential compounds, resulting in bleaching of the plant tissues and ultimately, plant death.

IV. Safety, Handling, and Storage

A. Hazard Identification

Based on available data for similar compounds, 3-chloro-4-(methylsulfonyl)benzoic acid may cause skin and eye irritation[6]. For the closely related 2-chloro-4-(methylsulfonyl)benzoic acid, it is classified as causing serious eye damage[7].

B. Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.

C. First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water and consult a physician.

D. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

V. Conclusion

3-Chloro-4-(methylsulfonyl)benzoic acid is a valuable synthetic intermediate with a primary application in the agrochemical sector. Its synthesis and reactivity are well-defined, allowing for its efficient use in the production of HPPD-inhibiting herbicides. A thorough understanding of its chemical properties and adherence to strict safety protocols are essential for its handling in both research and industrial settings. Further investigation into its toxicological profile and the development of more sustainable synthetic routes will continue to be areas of interest for the scientific community.

References

-

PubChem. 3-Chloro-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Blossomole. CAS 1197193-45-5 3-Chloro-4-(methylsulfonyl)benzoic Acid. [Link]

-

LookChem. Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS. [Link]

-

PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]

-

PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. [Link]

-

National Institute of Standards and Technology. m-Chlorobenzoic Acid Safety Data Sheet. [Link]

- Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

Sources

- 1. 3-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 53429596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 4. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

"3-Chloro-4-(methylsulfonyl)benzoic acid" solubility data

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-4-(methylsulfonyl)benzoic Acid

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals focused on understanding and determining the solubility of 3-Chloro-4-(methylsulfonyl)benzoic acid (CAS No. 1197193-45-5). Given the absence of publicly available experimental solubility data for this specific compound[1], this document emphasizes the foundational principles and detailed methodologies required to generate a robust and reliable solubility profile.

Introduction: The Significance of Solubility

Aqueous solubility is a critical physicochemical parameter in drug discovery and development. For an active pharmaceutical ingredient (API) to be bioavailable via the oral route, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation[2][3]. Poor aqueous solubility is a major hurdle, often leading to low bioavailability, therapeutic ineffectiveness, and increased development costs[4]. 3-Chloro-4-(methylsulfonyl)benzoic acid, as a substituted benzoic acid derivative, possesses functional groups that suggest its solubility will be highly dependent on pH. A thorough understanding and accurate measurement of its solubility are therefore paramount for any formulation or development program.

Physicochemical Properties of 3-Chloro-4-(methylsulfonyl)benzoic Acid

Before embarking on experimental solubility determination, it is crucial to understand the intrinsic properties of the molecule, as these will govern its behavior in different solvent systems.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇ClO₄S | PubChem[5] |

| Molecular Weight | 234.66 g/mol | PubChem[5] |

| XLogP3 | 1.3 | PubChem[5] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | PubChem[5] |

| Hydrogen Bond Acceptors | 4 (from oxygens) | PubChem[5] |

The structure contains a carboxylic acid group, which is acidic, a sulfonyl group, which is a strong electron-withdrawing group and is polar, and a chloro group. The XLogP3 value of 1.3 suggests the compound has moderate lipophilicity. The presence of the carboxylic acid group is the most significant determinant of its solubility behavior, indicating that its solubility will be substantially higher at pH values above its pKa, where the molecule exists in its more soluble anionic (carboxylate) form.

Theoretical Framework: Factors Influencing Solubility

The solubility of an organic acid like 3-Chloro-4-(methylsulfonyl)benzoic acid is not a single value but a profile dependent on several factors:

-

pH: As a carboxylic acid, the compound's solubility is expected to be lowest in acidic conditions (where it is in its neutral, less polar form) and increase significantly in neutral to basic conditions as it deprotonates to form the more polar and water-soluble carboxylate salt[2][3].

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature[6][7][8]. Solubility studies should always be conducted at a controlled, specified temperature.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can exhibit different solubilities[9]. The most stable crystalline form will have the lowest solubility, representing the true equilibrium or thermodynamic solubility[10][11].

-

Polarity: The principle of "like dissolves like" dictates that polar molecules dissolve best in polar solvents[6]. The presence of the polar sulfonyl and carboxylic acid groups suggests some aqueous solubility, but the aromatic ring and chlorine atom contribute nonpolar character.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When designing solubility experiments, it is essential to distinguish between two key concepts:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium with an excess of the solid material[9][11][12]. It is typically measured using a shake-flask method with a long incubation time (e.g., 24-48 hours) to ensure equilibrium is reached[4]. This value is critical for late-stage development and formulation.

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It involves dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer[4][10]. The concentration at which precipitation is first observed is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can lead to the formation of supersaturated solutions or precipitation of a less stable, more soluble amorphous form[10][11].

For a definitive characterization, determining the thermodynamic solubility is paramount.

Experimental Protocols for Solubility Determination

Qualitative Solubility Classification

A preliminary assessment of solubility can be performed to classify the compound based on its behavior in different aqueous solutions. This provides strong indications of its acidic nature.

Protocol:

-

Preparation: Add approximately 25 mg of 3-Chloro-4-(methylsulfonyl)benzoic acid to three separate, clearly labeled test tubes.

-

Solvent Addition:

-

Observation: Vigorously shake each tube after each solvent addition. Observe whether the solid dissolves completely.

-

Interpretation:

-

Insoluble in Water, Soluble in 5% NaOH and 5% NaHCO₃: This is the expected result for a carboxylic acid[15]. Solubility in these basic solutions occurs due to the acid-base reaction forming the highly water-soluble sodium carboxylate salt. Solubility in the weak base NaHCO₃ specifically points to a relatively strong organic acid[13][14].

-

Quantitative Determination: Thermodynamic Shake-Flask Method

This protocol details the gold-standard method for determining thermodynamic solubility.

Workflow Diagram:

Caption: Thermodynamic Solubility Determination Workflow.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, pH 5.0, and pH 7.4) to simulate gastric and intestinal conditions.

-

Sample Preparation: Add an excess amount of solid 3-Chloro-4-(methylsulfonyl)benzoic acid to several glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be 5-10 mg of solid per 1 mL of buffer.

-

Equilibration: Add a precise volume of the desired buffer to each vial. Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours. The long incubation time is crucial to ensure equilibrium is reached between the solid and dissolved states[4].

-

Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle by letting them stand for a short period or by centrifugation.

-

Sampling: Carefully withdraw a sample of the supernatant. It is critical not to disturb the solid material at the bottom.

-

Filtration: Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining microscopic solid particles. The initial portion of the filtrate should be discarded to saturate any potential binding sites on the filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for its specificity and sensitivity[16].

-

Method Development: An appropriate HPLC method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water containing an acid modifier like 0.1% trifluoroacetic acid (TFA)[17]. Detection would be set at a UV maximum for the compound (e.g., around 235 nm, typical for benzoic acids)[17].

-

Calibration: Prepare a standard curve by making serial dilutions of a known concentration of 3-Chloro-4-(methylsulfonyl)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol).

-

Analysis: Inject the filtered samples onto the HPLC system and determine the concentration by comparing the peak area to the standard curve.

-

Data Presentation: The results should be summarized in a clear, tabular format.

Table 2: Example Solubility Data Table

| Buffer pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

|---|---|---|---|

| 2.0 | 25 | [Experimental Value] | [Calculated Value] |

| 5.0 | 25 | [Experimental Value] | [Calculated Value] |

| 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| 2.0 | 37 | [Experimental Value] | [Calculated Value] |

| 5.0 | 37 | [Experimental Value] | [Calculated Value] |

| 7.4 | 37 | [Experimental Value] | [Calculated Value] |

Conclusion and Forward Look

This guide outlines the necessary theoretical considerations and practical, field-proven protocols for the comprehensive determination of the solubility profile of 3-Chloro-4-(methylsulfonyl)benzoic acid. By following the detailed shake-flask method and employing a validated HPLC-UV analytical technique, researchers can generate the accurate and reliable thermodynamic solubility data essential for making informed decisions in drug development. This data will be foundational for guiding formulation strategies, predicting in vivo absorption, and ultimately advancing promising compounds through the development pipeline.

References

-

PubChem. 3-Chloro-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

-

Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Glomme, A., & März, J. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

GeeksforGeeks. (2021). Factors affecting Solubility. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

University of Texas at Dallas. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]

-

National Center for Biotechnology Information. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

-

PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]

-

Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

LookChem. Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS. [Link]

- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. enamine.net [enamine.net]

- 5. 3-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 53429596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. byjus.com [byjus.com]

- 8. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. csub.edu [csub.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. helixchrom.com [helixchrom.com]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-(methylsulfonyl)benzoic Acid

Molecular Structure and Spectroscopic Overview

3-Chloro-4-(methylsulfonyl)benzoic acid possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a carboxylic acid, a sulfonyl group, and a chlorine atom creates a specific electronic environment that influences the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Molecular Formula: C₈H₇ClO₄S Molecular Weight: 234.66 g/mol CAS Number: 1197193-45-5[1]

The following sections will provide a detailed analysis of the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 3-Chloro-4-(methylsulfonyl)benzoic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The acidic proton of the carboxylic acid may be observable as a broad singlet, depending on the solvent and concentration.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | H-2 |

| ~7.9 - 8.1 | dd | 1H | H-6 |

| ~7.7 - 7.9 | d | 1H | H-5 |

| ~3.2 - 3.4 | s | 3H | -SO₂CH₃ |

| ~11.0 - 13.0 | br s | 1H | -COOH |

Interpretation of ¹H NMR Data:

The aromatic region of the spectrum is anticipated to display an ABX spin system. The proton at the 2-position (H-2) is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent carboxylic acid and the para-sulfonyl group. It should appear as a doublet. The proton at the 6-position (H-6) will be influenced by both the adjacent chlorine atom and the meta-sulfonyl group, likely appearing as a doublet of doublets. The proton at the 5-position (H-5) will be the most upfield of the aromatic protons and is expected to be a doublet. The methyl protons of the sulfonyl group are predicted to appear as a sharp singlet in the upfield region. The carboxylic acid proton, if observed, will be a broad singlet at a significantly downfield chemical shift.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | -COOH |

| ~140 - 145 | C-4 |

| ~135 - 140 | C-1 |

| ~130 - 135 | C-3 |

| ~130 - 135 | C-2 |

| ~125 - 130 | C-6 |

| ~120 - 125 | C-5 |

| ~40 - 45 | -SO₂CH₃ |

Interpretation of ¹³C NMR Data:

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will appear in the typical range of 120-145 ppm. The carbon attached to the sulfonyl group (C-4) and the carbon bearing the carboxylic acid (C-1) are expected to be the most downfield of the aromatic carbons. The carbon attached to the chlorine atom (C-3) will also be significantly deshielded. The remaining aromatic carbons (C-2, C-5, and C-6) will have distinct chemical shifts based on their electronic environment. The methyl carbon of the sulfonyl group will appear at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-4-(methylsulfonyl)benzoic acid is expected to show characteristic absorption bands for the carboxylic acid and sulfonyl groups.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H | Stretching |

| ~1700 | C=O | Stretching |

| ~1600, ~1475 | C=C | Aromatic ring stretching |

| ~1300, ~1150 | S=O | Asymmetric and symmetric stretching |

| ~800-900 | C-H | Aromatic out-of-plane bending |

| ~750 | C-Cl | Stretching |

Interpretation of IR Data: